molecular formula C17H19NO3 B5833663 N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide

N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide

Cat. No.: B5833663
M. Wt: 285.34 g/mol
InChI Key: KAIVBGDFEPWJNH-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring and a methylphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide typically involves the reaction of 4-methoxyaniline with 3-(3-methylphenoxy)propanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of N-(4-hydroxyphenyl)-3-(3-methylphenoxy)propanamide.

    Reduction: Formation of N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in essential metabolic processes. In the case of anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide can be compared with other similar compounds such as:

    N-(4-hydroxyphenyl)-3-(3-methylphenoxy)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(4-methoxyphenyl)-3-(4-methylphenoxy)propanamide: Similar structure but with a different substitution pattern on the phenoxy ring.

    N-(4-methoxyphenyl)-3-(3-chlorophenoxy)propanamide: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and substitution patterns, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-(3-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-13-4-3-5-16(12-13)21-11-10-17(19)18-14-6-8-15(20-2)9-7-14/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIVBGDFEPWJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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